GSK-269984B

Description

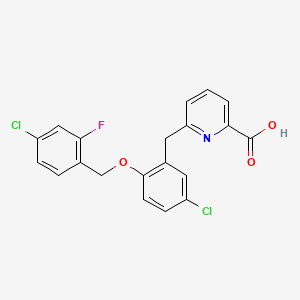

Structure

2D Structure

3D Structure

Properties

CAS No. |

892664-17-4 |

|---|---|

Molecular Formula |

C20H14Cl2FNO3 |

Molecular Weight |

406.2 g/mol |

IUPAC Name |

6-[[5-chloro-2-[(4-chloro-2-fluorophenyl)methoxy]phenyl]methyl]pyridine-2-carboxylic acid |

InChI |

InChI=1S/C20H14Cl2FNO3/c21-14-6-7-19(27-11-12-4-5-15(22)10-17(12)23)13(8-14)9-16-2-1-3-18(24-16)20(25)26/h1-8,10H,9,11H2,(H,25,26) |

InChI Key |

HJPAXYLYYQIFCK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1)C(=O)O)CC2=C(C=CC(=C2)Cl)OCC3=C(C=C(C=C3)Cl)F |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

GSK-269984B; GSK 269984B; GSK269984B. |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of GSK-269984B, an EP1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-269984B is a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 1 (EP1). This document provides a comprehensive technical overview of its mechanism of action, supported by available quantitative data, detailed experimental insights, and visual representations of the relevant biological pathways and experimental workflows. This compound and its sodium salt, GSK-269984A, are referenced in the scientific literature, with the latter often used in preclinical studies. For the purposes of this guide, the pharmacological data for GSK-269984A is considered representative of the active moiety, this compound. The primary therapeutic potential for this compound lies in the treatment of inflammatory pain.[1][2]

Core Mechanism of Action: Competitive Antagonism of the EP1 Receptor

The principal mechanism of action of this compound is its competitive antagonism at the EP1 receptor. The EP1 receptor is a G-protein coupled receptor (GPCR) that is primarily coupled to the Gq alpha subunit.[3][4]

The Prostaglandin E2 EP1 Signaling Pathway

Under normal physiological conditions, the binding of the endogenous ligand, prostaglandin E2 (PGE2), to the EP1 receptor initiates a downstream signaling cascade. This cascade begins with the activation of the Gq protein, which in turn activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The resulting increase in intracellular calcium concentration, along with DAG, activates protein kinase C (PKC), leading to various cellular responses, including the modulation of neuronal excitability, which can contribute to the sensation of pain.

Figure 1: EP1 Receptor Signaling Pathway and the Antagonistic Action of this compound.

This compound competitively binds to the EP1 receptor, thereby preventing PGE2 from binding and initiating this signaling cascade. By blocking the receptor, this compound effectively inhibits the subsequent increase in intracellular calcium and the activation of downstream signaling pathways that contribute to pain and inflammation.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of GSK-269984A.

In Vitro Activity

| Parameter | Value | Species | Assay Type |

| pIC50 | 7.9 | Human | [3H]-PGE2 Radioligand Binding Assay |

| pA2 | 8.1 ± 0.3 | Human | Schild Analysis (Functional Assay) |

| Schild Slope | 1.0 | Human | Schild Analysis (Functional Assay) |

Table 1: In Vitro Pharmacological Data for GSK-269984A.[5]

The pIC50 value indicates a high binding affinity of GSK-269984A for the human EP1 receptor. The pA2 value from the Schild analysis, with a slope of 1.0, confirms that GSK-269984A acts as a competitive antagonist at this receptor.[5]

In Vivo Efficacy

| Parameter | Value | Species | Model |

| ED50 | 2.6 mg/kg (p.o.) | Rat | Complete Freund's Adjuvant (CFA) Induced Inflammatory Pain |

Table 2: In Vivo Efficacy Data for GSK-269984A.

The in vivo data demonstrates that orally administered GSK-269984A is effective in a preclinical model of inflammatory pain.

Experimental Protocols

While the primary literature provides the key data, detailed step-by-step protocols are not fully disclosed. However, based on standard pharmacological practices, the following sections outline the likely methodologies used to characterize this compound.

[3H]-PGE2 Radioligand Binding Assay

This assay is designed to determine the binding affinity of a test compound for the EP1 receptor.

Objective: To determine the pIC50 of GSK-269984A at the human EP1 receptor.

Methodology Outline:

-

Cell Culture and Membrane Preparation:

-

Chinese Hamster Ovary (CHO) cells stably overexpressing the human EP1 receptor are cultured under standard conditions.

-

Cells are harvested and subjected to homogenization and centrifugation to isolate cell membranes containing the EP1 receptor. The final membrane preparation is resuspended in an appropriate assay buffer.

-

-

Binding Assay:

-

In a multi-well plate, the cell membrane preparation is incubated with a fixed concentration of the radioligand, [3H]-PGE2.

-

Increasing concentrations of the unlabeled competitor, GSK-269984A, are added to the wells.

-

The mixture is incubated to allow binding to reach equilibrium.

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.

-

The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The data is analyzed using non-linear regression to fit a sigmoidal dose-response curve.

-

The IC50 value (the concentration of GSK-269984A that inhibits 50% of the specific binding of [3H]-PGE2) is determined from this curve.

-

The pIC50 is calculated as the negative logarithm of the IC50.

-

Figure 2: Generalized Workflow for a Radioligand Binding Assay.

Schild Analysis (Functional Assay)

This assay is used to determine if an antagonist is competitive and to quantify its potency (pA2).

Objective: To determine the mode of antagonism and the pA2 value for GSK-269984A.

Methodology Outline:

-

Cell-based Functional Assay:

-

A cell line expressing the human EP1 receptor is used. The assay measures a functional response downstream of receptor activation, typically the mobilization of intracellular calcium.

-

Cells are loaded with a calcium-sensitive fluorescent dye.

-

-

Agonist Dose-Response:

-

A dose-response curve for the agonist (PGE2) is generated by measuring the increase in fluorescence (indicating increased intracellular calcium) at various PGE2 concentrations.

-

-

Antagonist Treatment:

-

The agonist dose-response is repeated in the presence of several fixed concentrations of the antagonist, GSK-269984A.

-

-

Data Analysis (Schild Plot):

-

The dose-response curves for PGE2 in the presence of GSK-269984A will be shifted to the right in a parallel manner if the antagonism is competitive.

-

The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated for each antagonist concentration.

-

A Schild plot is constructed by plotting log(dose ratio - 1) against the log of the antagonist concentration.

-

For a competitive antagonist, this plot should be a straight line with a slope of 1.0. The x-intercept of this line provides the pA2 value.

-

Figure 3: Logical Flow of a Schild Analysis Experiment.

In Vivo Model: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain

This model is used to evaluate the efficacy of analgesic compounds in a setting of persistent inflammatory pain.

Objective: To determine the in vivo efficacy (ED50) of orally administered GSK-269984A in a rat model of inflammatory pain.

Methodology Outline:

-

Induction of Inflammation:

-

Male Sprague-Dawley rats are typically used.

-

A subcutaneous injection of Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw induces a localized and persistent inflammation.

-

-

Assessment of Hypersensitivity:

-

Pain hypersensitivity (hyperalgesia and/or allodynia) develops in the inflamed paw. This is typically measured at a set time point after CFA injection (e.g., 24 hours).

-

Commonly used methods to assess hypersensitivity include the von Frey test (for mechanical allodynia) or the Hargreaves test (for thermal hyperalgesia).

-

-

Drug Administration:

-

GSK-269984A is administered orally at various doses.

-

-

Efficacy Measurement:

-

At a specified time after drug administration, the pain hypersensitivity is reassessed.

-

The ability of GSK-269984A to reverse the CFA-induced hypersensitivity is quantified.

-

-

Data Analysis:

-

A dose-response curve is generated, and the ED50 (the dose required to produce 50% of the maximum reversal of hypersensitivity) is calculated.

-

Conclusion

This compound is a high-affinity, competitive antagonist of the EP1 receptor. Its mechanism of action involves blocking the PGE2-induced, Gq-mediated signaling cascade that leads to an increase in intracellular calcium. This antagonism has been demonstrated to translate to in vivo efficacy in a preclinical model of inflammatory pain. The pharmacological profile of this compound makes it a promising candidate for the development of novel analgesic and anti-inflammatory therapies.

References

GSK-269984B: A Technical Guide to its Function as a Prostaglandin EP1 Receptor Antagonist in Cellular Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the function and cellular mechanisms of GSK-269984B, a potent and selective antagonist of the prostaglandin E2 receptor 1 (EP1). This document details its role in cellular signaling, presents quantitative data on its activity, outlines relevant experimental protocols, and provides visualizations of the pathways involved.

Core Mechanism of Action: Selective EP1 Receptor Antagonism

This compound is a small molecule that functions as a competitive antagonist of the EP1 receptor, a G-protein coupled receptor (GPCR). The primary endogenous ligand for the EP1 receptor is prostaglandin E2 (PGE2), a key lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, pain, fever, and cancer.

The EP1 receptor is coupled to the Gq alpha subunit of the heterotrimeric G-protein complex. Upon activation by PGE2, the EP1 receptor initiates a signaling cascade that results in the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The subsequent increase in intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, triggers a variety of downstream cellular responses.

This compound exerts its effects by binding to the EP1 receptor and preventing the binding of PGE2, thereby inhibiting the initiation of this signaling cascade. This blockade of PGE2-mediated signaling underlies the therapeutic potential of this compound in conditions driven by EP1 receptor activation.

Quantitative Data Presentation

The following table summarizes the in vitro potency of the closely related compound GSK-269984A, which is used as a surrogate for this compound.

| Compound | Assay Type | Cell Line | Parameter | Value | Reference |

| GSK-269984A | [3H]-PGE2 Binding Assay | CHO cells overexpressing human EP1 receptor | pIC50 | 7.9 | [1] |

| GSK-269984A | Schild Analysis | CHO cells overexpressing human EP1 receptor | pA2 | 8.1 ± 0.3 | [1] |

Note: pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

Signaling Pathway and Experimental Workflow Diagrams

Prostaglandin E2 (PGE2) EP1 Receptor Signaling Pathway and Inhibition by this compound

Caption: PGE2-EP1 signaling and this compound inhibition.

Experimental Workflow for Characterizing EP1 Receptor Antagonists

Caption: Workflow for EP1 antagonist characterization.

Detailed Experimental Protocols

Radioligand Binding Assay for EP1 Receptor

This protocol is adapted from standard methodologies for characterizing receptor-ligand interactions.

Objective: To determine the binding affinity (Ki or IC50) of this compound for the human EP1 receptor.

Materials:

-

Membrane preparations from cells stably expressing the human EP1 receptor (e.g., CHO or HEK293 cells).

-

[3H]-PGE2 (radiolabeled agonist).

-

This compound (test compound).

-

Non-labeled PGE2 (for determining non-specific binding).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Methodology:

-

Incubation: In a 96-well plate, combine the cell membrane preparation, [3H]-PGE2 at a concentration near its Kd, and varying concentrations of this compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of non-labeled PGE2.

-

Equilibration: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold binding buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This protocol outlines a common functional assay to measure the antagonist activity of a compound.

Objective: To determine the functional potency (IC50) of this compound in blocking PGE2-induced intracellular calcium mobilization.

Materials:

-

Cells stably expressing the human EP1 receptor (e.g., CHO or HEK293 cells).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

PGE2 (agonist).

-

This compound (test compound).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Fluorescence plate reader with an injection system.

Methodology:

-

Cell Plating: Seed the EP1-expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight.

-

Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive fluorescent dye in the dark at 37°C for a specified time (e.g., 60 minutes).

-

Compound Incubation: Wash the cells to remove excess dye and then incubate with varying concentrations of this compound for a short period (e.g., 15-30 minutes).

-

Fluorescence Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence.

-

Agonist Stimulation: Inject a pre-determined concentration of PGE2 (typically the EC80) into the wells and immediately begin recording the fluorescence intensity over time.

-

Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration. Determine the inhibitory effect of this compound by comparing the response in the presence of the antagonist to the control response (PGE2 alone). Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Conclusion

This compound is a potent and selective antagonist of the EP1 receptor. By competitively inhibiting the binding of PGE2, it effectively blocks the Gq-coupled signaling pathway, preventing the downstream release of intracellular calcium and subsequent cellular responses. This mechanism of action provides a strong rationale for its investigation in therapeutic areas where EP1 receptor signaling is implicated, such as inflammatory pain and other inflammatory conditions. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this and similar compounds. A human microdose study of the closely related GSK269984A has been conducted, indicating the clinical relevance of this therapeutic approach.

References

The Discovery and Development of GSK-269984B: A Potent EP1 Receptor Antagonist for Inflammatory Pain

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

GSK-269984B, and its corresponding sodium salt GSK269984A, were identified by GlaxoSmithKline as potent and selective antagonists of the prostaglandin E2 receptor subtype 1 (EP1). The EP1 receptor is a G-protein coupled receptor implicated in the signaling pathways of pain and inflammation. This technical guide provides a comprehensive overview of the discovery, development, and preclinical evaluation of this compound, consolidating available data on its mechanism of action, in vitro and in vivo pharmacology, and human pharmacokinetics. The development of this compound was aimed at creating a novel analgesic for inflammatory pain, addressing the limitations of previous EP1 antagonists. While exhibiting promising preclinical activity, its progression appears to have been halted, as evidenced by the absence of publicly available late-stage clinical trial data.

Introduction: The Rationale for an EP1 Receptor Antagonist

Prostaglandin E2 (PGE2) is a key mediator of inflammation and pain. It exerts its effects through four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. The EP1 receptor, in particular, is coupled to the Gq signaling pathway, and its activation leads to an increase in intracellular calcium, a key event in neuronal sensitization and pain signaling. Therefore, antagonism of the EP1 receptor presents a promising therapeutic strategy for the treatment of inflammatory pain.

This compound was developed to overcome challenges encountered with earlier EP1 antagonists, such as GW848687X, with a focus on improving the pharmacokinetic profile and overall developability.[1][2]

Mechanism of Action: Targeting the EP1 Signaling Pathway

This compound acts as a competitive antagonist at the human EP1 receptor.[2] The binding of PGE2 to the EP1 receptor initiates a signaling cascade that contributes to pain perception. This compound blocks this initial step.

The EP1 Receptor Signaling Cascade

The signaling pathway of the EP1 receptor is detailed in the diagram below.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of GSK269984A, the sodium salt of this compound.

In Vitro Activity

| Parameter | Species/Cell Line | Value | Reference |

| EP1 Receptor Binding | |||

| pIC50 | Human (CHO cells) | 7.9 | [3] |

| EP1 Receptor Functional Antagonism | |||

| pA2 (Schild analysis) | Human (CHO cells) | 8.1 ± 0.3 | [3] |

| Cytochrome P450 Inhibition | |||

| CYP1A2 IC50 | Human liver microsomes | >100 µM | [4] |

| CYP2C9 IC50 | Human liver microsomes | >100 µM | [4] |

| CYP2D6 IC50 | Human liver microsomes | >100 µM | [4] |

| CYP3A4 IC50 | Human liver microsomes | >100 µM | [4] |

| Metabolic Stability | |||

| Intrinsic Clearance (CLi) | Human liver microsomes | ≤ 0.7 mL/min/g liver | [2] |

| Intrinsic Clearance (CLi) | Rat liver microsomes | ≤ 0.7 mL/min/g liver | [2] |

| Intrinsic Clearance (CLi) | Dog liver microsomes | ≤ 0.7 mL/min/g liver | [2] |

| Intrinsic Clearance (CLi) | Monkey liver microsomes | ≤ 0.7 mL/min/g liver | [2] |

In Vivo Efficacy

| Animal Model | Species | Endpoint | ED50 (Oral) | Reference |

| Complete Freund's Adjuvant (CFA)-induced inflammatory pain | Rat | Reversal of hypersensitivity | 2.6 mg/kg | [2][4] |

Human Pharmacokinetics (Single 100 µg Microdose)

| Route | Parameter | Geometric Mean Value | Reference |

| Intravenous | Clearance (CL) | 9.8 L/h | [4][5] |

| Volume of Distribution (Vss) | 62.8 L | [4][5] | |

| Terminal Half-life (t1/2) | 8.2 h | [4][5] | |

| Cmax | 3.2 ng/mL | [5] | |

| AUC(0,∞) | 10.2 ng·h/mL | [5] | |

| Oral | Cmax | 1.8 ng/mL | [5] |

| AUC(0,∞) | 9.8 ng·h/mL | [5] | |

| Terminal Half-life (t1/2) | 9.9 h | [4] | |

| Absolute Bioavailability | 95% | [5] |

Experimental Protocols

Detailed experimental protocols were not fully available in the public domain. However, the key methodologies are outlined below based on the available literature.

In Vitro Assays

-

EP1 Receptor Binding Assay : Conducted using Chinese Hamster Ovary (CHO) cells overexpressing the human EP1 receptor. The assay measured the displacement of radiolabeled prostaglandin E2 ([3H]-PGE2) by GSK269984A to determine its binding affinity (pIC50).[3]

-

EP1 Functional Antagonism Assay : Also performed in CHO cells expressing the human EP1 receptor. The ability of GSK269984A to inhibit PGE2-induced intracellular calcium mobilization was assessed. A Schild analysis was used to confirm competitive antagonism and determine the pA2 value.[3]

-

Metabolic Stability and Cytochrome P450 Inhibition : Standard in vitro assays using human and animal liver microsomes were employed to determine the intrinsic clearance and the potential for drug-drug interactions via inhibition of major CYP enzymes.[2][4]

In Vivo Efficacy Model

-

Rat Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain : This is a widely used preclinical model that mimics persistent inflammatory pain.

-

Induction : A subcutaneous injection of CFA into the rat's hind paw induces a localized and sustained inflammatory response.

-

Treatment : GSK269984A was administered orally at different doses.[2]

-

Assessment : Pain hypersensitivity was measured using standard methods to assess thermal and/or mechanical allodynia and hyperalgesia.

-

Outcome : The dose required to produce a 50% reversal of hypersensitivity (ED50) was calculated.[2]

-

Human Microdose Study

-

Study Design : An open-label, two-period, single-dose study in healthy male volunteers.[5]

-

Administration : A single 100 µg microdose of GSK269984A was administered either as an intravenous infusion or as an oral solution.[5]

-

Pharmacokinetic Sampling : Blood samples were collected at predefined time points to determine the plasma concentrations of GSK269984A.

-

Bioanalysis : Plasma concentrations were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Data Analysis : Standard pharmacokinetic parameters were calculated to assess the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in humans.

Synthesis and Manufacturing

The manufacturing route for this compound was developed and optimized, with a preferred route utilizing a phenolic aldol reaction as the key step.[6][7] This optimized route delivers this compound in three stages with an overall yield of 46% from readily available starting materials.[6][7]

Development Status and Conclusion

This compound, through its sodium salt GSK269984A, demonstrated a promising preclinical profile as a potent and selective EP1 receptor antagonist with efficacy in a relevant animal model of inflammatory pain. The human microdose study revealed favorable pharmacokinetics, including high oral bioavailability.[5]

However, there is no publicly available information on the progression of this compound into later-stage clinical trials. A search of clinical trial registries for this compound or GSK269984A did not yield any results for Phase II or III studies. This, coupled with reports of GSK discontinuing some of its inflammatory disease programs, suggests that the development of this compound may have been terminated.[8][9][10]

References

- 1. Discovery of sodium 6-[(5-chloro-2-{[(4-chloro-2-fluorophenyl)methyl]oxy}phenyl)methyl]-2-pyridinecarboxylate (GSK269984A) an EP(1) receptor antagonist for the treatment of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Human microdose evaluation of the novel EP1 receptor antagonist GSK269984A - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human microdose evaluation of the novel EP1 receptor antagonist GSK269984A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. fiercebiotech.com [fiercebiotech.com]

- 9. fiercebiotech.com [fiercebiotech.com]

- 10. GSK cancels 30 preclinical and clinical programmes - European Biotechnology Magazine [european-biotechnology.com]

Whitepaper: The Pivotal Role of the E-Prostanoid 1 (EP1) Receptor in Inflammatory Pain Signaling

Audience: Researchers, scientists, and drug development professionals.

Abstract

Prostaglandin E2 (PGE2) is a cardinal mediator of inflammation and pain, synthesized at sites of tissue injury by cyclooxygenase (COX) enzymes.[1][2] Its diverse biological effects are transduced by four distinct G-protein coupled receptor subtypes, EP1 through EP4.[1][2][3][4][5] This technical guide provides an in-depth examination of the EP1 receptor, detailing its signaling cascade, its critical function in both peripheral and central sensitization mechanisms of inflammatory pain, and its promise as a therapeutic target. We consolidate quantitative data from key preclinical studies, provide detailed experimental protocols, and illustrate core pathways and workflows to offer a comprehensive resource for professionals in pain research and drug development.

The EP1 Receptor Signaling Cascade

The EP1 receptor is a class A G-protein coupled receptor (GPCR) that, upon binding with PGE2, initiates a distinct signaling pathway crucial for neuronal sensitization.[4][6][7]

Mechanism of Action:

-

Gq-Protein Coupling: Ligand binding induces a conformational change in the EP1 receptor, leading to the activation of the heterotrimeric G-protein, Gq/11.[6][7][8][9][10]

-

PLC Activation: The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C (PLC).[6][7][10][11]

-

Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][10][11]

-

Intracellular Calcium Mobilization: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol, thereby increasing intracellular calcium concentrations.[4][6][10][11]

-

PKC Activation: The combination of elevated intracellular Ca2+ and membrane-bound DAG activates Protein Kinase C (PKC).[5][8][10][11]

This activation of PKC is a key event, as it phosphorylates numerous downstream targets, including ion channels and other receptors on nociceptive neurons, leading to their sensitization and a state of hyperalgesia.[12]

Role in Peripheral and Central Sensitization

The EP1 receptor contributes to inflammatory pain by sensitizing neurons at both the peripheral terminals (peripheral sensitization) and within the central nervous system (central sensitization).

Peripheral Sensitization

At the site of injury, inflammatory mediators, including PGE2, are released. EP1 receptors are expressed on the peripheral terminals of primary afferent nociceptors.[4] Activation of these receptors leads to a heightened sensitivity to both thermal and mechanical stimuli. A key mechanism is the PKC-dependent phosphorylation and sensitization of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[13] This phosphorylation lowers the channel's activation temperature to near body temperature, contributing significantly to thermal hyperalgesia.[13] Studies have consistently shown that both genetic deletion of the EP1 receptor and pharmacological blockade significantly reduce PGE2-induced thermal hyperalgesia.[13][14][15]

Central Sensitization

EP1 receptors are also expressed within the spinal cord, particularly on the central terminals of primary afferent fibers.[16][17] Following peripheral inflammation, PGE2 levels rise in the spinal dorsal horn, especially during the later phases of inflammation.[18] Spinal EP1 receptor activation contributes to central sensitization—an amplification of pain signaling within the CNS that leads to heightened pain sensitivity, including mechanical allodynia (pain from non-painful stimuli) and hyperalgesia.[16][18][19] This process involves an increase in intracellular calcium in dorsal horn neurons and the potentiation of other receptors, such as kainate receptors, via the PKC pathway.[18][20]

Quantitative Data from Preclinical Models

The role of the EP1 receptor in inflammatory pain has been extensively validated in various animal models. The following tables summarize key quantitative findings.

Table 1: Effect of EP1 Receptor Deficiency on Chemically-Induced Visceral Pain

| Model | Species | Genotype / Treatment | Mean Writhing/Stretching Response | % Reduction vs. WT Control | Reference |

|---|---|---|---|---|---|

| Acetic Acid-Induced Writhing | Mouse (DBA/1lacJ) | Wild-Type (WT) | 30 stretches / 20 min | - | [1] |

| EP1 Knockout (-/-) | 15 stretches / 20 min | ~50% | [1][3] | ||

| WT + Piroxicam (COX Inhibitor) | 16 stretches / 20 min | ~47% | [1] | ||

| PBQ-Induced Stretching | Mouse | Wild-Type (WT) | 10 stretches / 10 min | - | [1] |

| | | EP1 Knockout (-/-) | 5 stretches / 10 min | 50% |[1] |

Table 2: Role of Peripheral and Central EP1 Receptors in PGE2-Induced Hypersensitivity

| Model | Species | Administration | Genotype | Outcome Measure | Result | Reference |

|---|---|---|---|---|---|---|

| PGE2-Induced Thermal Hyperalgesia | Mouse | Subcutaneous (paw) | Wild-Type | Paw Withdrawal Latency (s) | Baseline: ~17s, PGE2: ~2s | [15] |

| EP1 Knockout (-/-) | Paw Withdrawal Latency (s) | Baseline: ~16s, PGE2: ~8s (Significantly less sensitization) | [14][15] | |||

| PGE2-Induced Mechanical Allodynia | Mouse | Intrathecal (spinal) | Wild-Type | Paw Withdrawal Threshold (g) | Significant decrease in threshold | [15][19] |

| | | | EP1 Knockout (-/-) | Paw Withdrawal Threshold (g) | No allodynia observed (response abolished) |[19][21] |

Table 3: Effect of EP1 Antagonism in Inflammatory and Neuropathic Pain Models

| Model | Species | Antagonist | Administration | Outcome Measure | Result | Reference |

|---|---|---|---|---|---|---|

| Carrageenan-Induced Inflammation | Rat | ONO-8711 | Intrathecal | Mechanical Withdrawal Threshold | Hyperalgesia inhibited in late phase (15h) but not early phase (3h) | [18] |

| Chronic Constriction Injury (CCI) | Rat | ONO-8711 | Oral (repeated) | Mechanical Hyperalgesia & Allodynia | Significantly reduced hyperalgesia and allodynia |[22] |

Detailed Experimental Protocols

Reproducibility in pain research relies on standardized methodologies. This section details the protocols for key experiments cited in this guide.

Acetic Acid-Induced Writhing Assay

This model assesses visceral inflammatory pain by measuring abdominal constrictions (writhes) following intraperitoneal injection of an irritant.

-

Subjects: Male mice (e.g., DBA/1lacJ strain), fasted overnight prior to the experiment.[1]

-

Procedure:

-

Administer 0.7% acetic acid in water via intraperitoneal (i.p.) injection at a volume of 16 μl/g of body weight.[1]

-

Immediately after injection, place the mouse in a clear observation chamber (e.g., 1 L glass beaker).[1]

-

A blinded observer counts the total number of "stretches" (defined as a sequence of arching of the back, extension of the hind limbs, and contraction of the abdominal musculature) over a 20-minute period.[1]

-

-

Drug Administration: For pharmacological studies, a test compound (e.g., an EP1 antagonist or a COX inhibitor like piroxicam) is administered (e.g., i.p. or orally) at a defined time point before the acetic acid injection.[1]

Carrageenan-Induced Inflammatory Pain Model

This model is used to study the time course of inflammatory hyperalgesia.

-

Subjects: Male Sprague-Dawley rats.[18]

-

Procedure:

-

Behavioral Assessment (Mechanical Hyperalgesia):

-

Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate.

-

Use von Frey filaments of logarithmically increasing stiffness to apply pressure to the plantar surface of the inflamed paw.

-

The paw withdrawal threshold is determined as the lowest force that elicits a brisk withdrawal response.

-

-

Drug Administration: For central mechanism studies, EP1 antagonists (e.g., ONO-8711) can be administered via intrathecal (i.t.) injection into the subarachnoid space.[18]

Intracellular Calcium ([Ca2+]) Imaging in Spinal Cord Slices

This ex vivo technique directly measures the physiological response of spinal neurons to receptor activation.

-

Tissue Preparation:

-

Anesthetize and sacrifice a rat, then rapidly dissect the lumbar spinal cord.

-

Prepare transverse spinal cord slices (e.g., 500 μm thick) using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

-

Procedure:

-

Incubate slices with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Mount a slice in a perfusion chamber on a fluorescence microscope stage and continuously perfuse with oxygenated aCSF.

-

Measure baseline fluorescence intensity from specific regions of the dorsal horn (e.g., laminae I-II).

-

Apply PGE2, with or without a selective EP1 antagonist (e.g., ONO-8711), via the perfusion solution.[17][18]

-

Record the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration ([Ca2+]i).[18]

-

Therapeutic Potential and Future Directions

The substantial body of evidence implicating the EP1 receptor in key mechanisms of inflammatory pain makes it a highly attractive target for the development of novel analgesics.[1][12][23]

Advantages of EP1 Antagonism:

-

Specificity: Unlike traditional NSAIDs that inhibit both COX-1 and COX-2, leading to a broad reduction in all prostanoids, targeting a single receptor subtype offers the potential for a more focused therapeutic effect.[5]

-

Improved Side-Effect Profile: By avoiding the systemic inhibition of prostaglandins necessary for gastric protection (via COX-1) or cardiovascular homeostasis, selective EP1 antagonists may offer a safer alternative to NSAIDs, particularly for long-term use.[1][5][12]

Several selective EP1 antagonists, including ONO-8711, GW-848687X, and GSK345931A, have demonstrated significant efficacy in preclinical models of both inflammatory and neuropathic pain.[8][18][22][23][24] However, despite this promising preclinical data, the translation to clinical success in humans for pain indications has not yet been reported.[8]

Future research should continue to explore the nuanced role of EP1 in different pain states, refine the selectivity of antagonist compounds, and investigate potential combination therapies to maximize analgesic efficacy.

Conclusion

The EP1 receptor is a pivotal component of the inflammatory pain pathway. Through its Gq-protein coupled activation of the PLC/PKC/Ca2+ signaling cascade, it plays a direct role in sensitizing both peripheral nociceptors and central spinal cord neurons. This dual action makes it a critical driver of the thermal hyperalgesia and mechanical allodynia characteristic of inflammatory conditions. The wealth of preclinical data strongly supports the continued investigation of selective EP1 receptor antagonists as a promising therapeutic strategy for the management of inflammatory pain.

References

- 1. The prostaglandin E2 EP1 receptor mediates pain perception and regulates blood pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JCI - The prostaglandin E2 EP1 receptor mediates pain perception and regulates blood pressure [jci.org]

- 3. The prostaglandin E2 EP1 receptor mediates pain perception and regulates blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are EP1 agonists and how do they work? [synapse.patsnap.com]

- 5. What are EP1 antagonists and how do they work? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]

- 9. pnas.org [pnas.org]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Prostaglandin E2 and pain--an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sensitization of TRPV1 by EP1 and IP reveals peripheral nociceptive mechanism of prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Contribution of peripheral versus central EP1 prostaglandin receptors to inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pharma.uzh.ch [pharma.uzh.ch]

- 16. Changes in the Effect of Spinal Prostaglandin E2 during Inflammation: Prostaglandin E (EP1-EP4) Receptors in Spinal Nociceptive Processing of Input from the Normal or Inflamed Knee Joint - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Role of prostaglandin receptor subtype EP1 in prostaglandin E2-induced nociceptive transmission in the rat spinal dorsal horn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Role of prostaglandin receptor EP1 in the spinal dorsal horn in carrageenan-induced inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Characterization of EP receptor subtypes responsible for prostaglandin E2-induced pain responses by use of EP1 and EP3 receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The prostaglandin EP1 receptor potentiates kainate receptor activation via a protein kinase C pathway and exacerbates status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Characterization of EP receptor subtypes responsible for prostaglandin E2-induced pain responses by use of EP1 and EP3 receptor knockout mice - ProQuest [proquest.com]

- 22. A prostaglandin E2 receptor subtype EP1 receptor antagonist (ONO-8711) reduces hyperalgesia, allodynia, and c-fos gene expression in rats with chronic nerve constriction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. EP1 antagonists for the treatment of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Discovery of GSK345931A: An EP(1) receptor antagonist with efficacy in preclinical models of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Target Validation of GSK3858279 in Pain Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GSK3858279, also known as Denrakibart, is a first-in-class, high-affinity human monoclonal antibody developed by GlaxoSmithKline that targets the C-C Motif Chemokine Ligand 17 (CCL17). By neutralizing CCL17, GSK3858279 aims to inhibit the downstream signaling cascade mediated by the C-C chemokine receptor 4 (CCR4), a pathway implicated in the pathogenesis of inflammatory and neuropathic pain. This technical guide provides a comprehensive overview of the target validation for GSK3858279 in pain research, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing the underlying biological pathways. The initial inquiry regarding "GSK-269984B" did not yield specific information, leading to the focus on the well-documented compound, GSK3858279.

Introduction: The Role of the CCL17/CCR4 Axis in Pain

The C-C Motif Chemokine Ligand 17 (CCL17), also known as Thymus and Activation-Regulated Chemokine (TARC), and its receptor, CCR4, play a crucial role in immune cell trafficking and inflammatory responses.[1][2] Emerging evidence has highlighted the involvement of the CCL17/CCR4 axis in the sensitization of nociceptive pathways, making it a promising target for novel analgesic therapies.[1][2] CCL17 is expressed by various cell types, including dendritic cells, macrophages, and keratinocytes, and its levels are elevated in inflammatory conditions.[3][4] The binding of CCL17 to CCR4 on immune cells and neurons is believed to contribute to the release of pro-inflammatory and pain-mediating substances.

GSK3858279: A Targeted Anti-CCL17 Monoclonal Antibody

GSK3858279 is a human immunoglobulin G2 (IgG2) monoclonal antibody designed to bind with high affinity and specificity to human CCL17.[5] This targeted engagement is intended to prevent the interaction of CCL17 with its receptor CCR4, thereby disrupting the signaling cascade that contributes to pain.

Quantitative Data Summary

The following tables summarize the key quantitative data for GSK3858279 from available studies.

Table 1: In Vitro Binding Affinity and Potency

| Parameter | Value | Description | Source |

| Binding Affinity (Kd) | <1 pM | Dissociation constant for the binding of GSK3858279 to human CCL17. | [5] |

| EC50 | 4.693 ng/mL | Concentration of GSK3858279 required to achieve 50% of the maximum binding to immobilized human CCL17. | [6] |

Table 2: Clinical Efficacy in Knee Osteoarthritis (Phase I/II Study NCT03485365)

| Endpoint | GSK3858279 (240 mg SC weekly) | Placebo | Description | Source |

| Change from Baseline in Average Knee Pain Intensity (NRS) at Week 8 | -1.18 (95% CrI: -2.15, -0.20) | - | Median difference from placebo in the change from baseline on an 11-point Numeric Rating Scale. | [1][7] |

| Change from Baseline in Worst Knee Pain Intensity (NRS) at Week 8 | -1.09 (95% CrI: -2.29, 0.12) | - | Median difference from placebo in the change from baseline on an 11-point Numeric Rating Scale. | [1][7] |

| Change from Baseline in WOMAC Pain Score at Week 8 | -1.41 (95% CrI: -2.35, -0.46) | - | Median difference from placebo in the change from baseline in the Western Ontario and McMaster Universities Osteoarthritis Index pain subscale. | [1][7] |

| Change from Baseline in WOMAC Function Score at Week 8 | -1.29 (95% CrI: -2.28, -0.29) | - | Median difference from placebo in the change from baseline in the WOMAC function subscale. | [1][7] |

Table 3: Pharmacokinetic Parameters

| Parameter | Value | Description | Source |

| Pharmacokinetic Profile | Typical of an IgG1 antibody | General description of the absorption, distribution, metabolism, and excretion of GSK3858279. | [8] |

| Half-life, Clearance, Volume of Distribution | Not specifically detailed in available results | Specific quantitative values for these parameters are not yet publicly available. |

Signaling Pathways and Experimental Workflows

CCL17/CCR4 Signaling Pathway in Pain

The binding of CCL17 to its receptor CCR4 on immune cells and neurons initiates a signaling cascade that contributes to pain sensitization. This pathway is a key target for the therapeutic action of GSK3858279.

Experimental Workflow: Clinical Trial for Osteoarthritis Pain

The clinical trial NCT03485365 was a two-part study to evaluate the safety, tolerability, pharmacokinetics, and efficacy of GSK3858279 in healthy volunteers and patients with knee osteoarthritis.

Detailed Experimental Protocols

In Vitro Binding Assay (Representative ELISA Protocol)

A solid-phase ELISA can be used to determine the binding of GSK3858279 to CCL17. A general protocol is as follows:

-

Coating: Microtiter plates are coated with recombinant human CCL17 and incubated overnight.

-

Washing: Plates are washed to remove unbound CCL17.

-

Blocking: Non-specific binding sites are blocked using a suitable blocking buffer.

-

Antibody Incubation: Serial dilutions of GSK3858279 are added to the wells and incubated.

-

Washing: Unbound antibody is washed away.

-

Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes human IgG2 is added.

-

Substrate Addition: A chromogenic substrate is added, and the color development is proportional to the amount of bound GSK3858279.

-

Measurement: The absorbance is read using a plate reader, and the EC50 is calculated.

Preclinical Pain Models

Murine models of inflammatory and arthritic pain have been instrumental in validating the role of CCL17 in pain.[1][9] A common model for osteoarthritis-related pain involves the intra-articular injection of monosodium iodoacetate (MIA), which induces cartilage degradation and pain-like behaviors.[10] For inflammatory pain, models using complete Freund's adjuvant (CFA) or carrageenan are often employed.[10] In these models, an anti-CCL17 monoclonal antibody demonstrated analgesic effects.

Measurement of Free and Total CCL17

To assess target engagement in clinical trials, the levels of free and total CCL17 in serum or plasma are measured. This is typically done using validated immunoassays, such as ELISA or HTRF (Homogeneous Time Resolved Fluorescence) assays.[11]

-

Total CCL17: Measured by an assay where the capture and detection antibodies bind to different epitopes of CCL17, allowing for the detection of both free and antibody-bound CCL17.

-

Free CCL17: Measured by an assay where the capture antibody competes with GSK3858279 for binding to CCL17.

Conclusion

The available preclinical and clinical data provide strong validation for CCL17 as a therapeutic target in pain. GSK3858279, a high-affinity monoclonal antibody against CCL17, has demonstrated target engagement and promising efficacy in reducing pain in patients with knee osteoarthritis, along with a favorable safety profile.[1][7] Further clinical development is warranted to fully establish the therapeutic potential of GSK3858279 as a novel, non-opioid analgesic for chronic pain conditions.

References

- 1. Efficacy, safety and tolerability of GSK3858279, an anti-CCL17 monoclonal antibody and analgesic, in healthy volunteers and patients with knee osteoarthritis pain: a phase I, randomised, double-blind, placebo-controlled, proof-of-mechanism and proof-of-c… | Annals of the Rheumatic Diseases [ard.bmj.com]

- 2. CCL17 exerts a neuroimmune modulatory function and is expressed in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Randomized, placebo-controlled study on the effects of intravenous GSK3858279 (anti-CCL17) on a battery of evoked pain tests in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Randomized, placebo‐controlled study on the effects of intravenous GSK3858279 (anti‐CCL17) on a battery of evoked pain tests in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 6. clinicaltrials.eu [clinicaltrials.eu]

- 7. researchgate.net [researchgate.net]

- 8. news-medical.net [news-medical.net]

- 9. ACR Convergence 2023 [acr23.eventscribe.net]

- 10. Preclinical Pain Models - Aginko Research [aginko.com]

- 11. resources.revvity.com [resources.revvity.com]

GSK-269984B: A Technical Guide to its Chemical Structure, Properties, and Antagonistic Action on the EP1 Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK-269984B is a potent and selective competitive antagonist of the human prostaglandin E2 receptor subtype 1 (EP1). This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its mechanism of action. Detailed descriptions of the EP1 receptor signaling pathway and generalized experimental protocols for the characterization of EP1 antagonists are presented. All quantitative data are summarized for clarity, and key processes are visualized using logical diagrams.

Chemical Structure and Properties

This compound is a complex small molecule with the systematic IUPAC name 2-Pyridinecarboxylic acid, 6-((5-chloro-2-((4-chloro-2-fluorophenyl)methoxy)phenyl)methyl)-.[1] Its chemical and physical properties are summarized in the table below. For biological and clinical studies, it is often used as its sodium salt, GSK-269984A.[2]

| Property | Value | Reference |

| Chemical Formula | C20H14Cl2FNO3 | [1] |

| Molecular Weight | 406.23 g/mol | [1] |

| IUPAC Name | 2-Pyridinecarboxylic acid, 6-((5-chloro-2-((4-chloro-2-fluorophenyl)methoxy)phenyl)methyl)- | [1] |

| SMILES | O=C(C1=NC(CC2=CC(Cl)=CC=C2OCC3=CC=C(Cl)C=C3F)=CC=C1)O | [1] |

| InChI Key | HJPAXYLYYQIFCK-UHFFFAOYSA-N | [1] |

| Appearance | Solid (form not specified) | |

| Solubility | Information not publicly available | |

| Synonyms | GSK269984B | [1] |

Biological Activity and Quantitative Data

This compound, primarily studied as its sodium salt GSK-269984A, is a potent and selective antagonist of the EP1 receptor. The EP1 receptor is a G-protein coupled receptor (GPCR) that is activated by the endogenous ligand prostaglandin E2 (PGE2), a key mediator of inflammation and pain.

The following table summarizes the key quantitative measures of GSK-269984A's activity at the human EP1 receptor.

| Parameter | Value | Assay Details | Reference |

| pIC50 | 7.9 | [3H]-PGE2 competition binding assay in Chinese Hamster Ovary (CHO) cells overexpressing the human EP1 receptor. | |

| pA2 | 8.1 | Functional assay measuring the antagonism of PGE2-induced responses, determined by Schild analysis. | |

| Mechanism of Action | Competitive Antagonist | Schild analysis slope of 1.0 indicates competitive antagonism. |

Human Pharmacokinetics (Microdose Study of GSK-269984A)

A human microdose study was conducted to evaluate the pharmacokinetic profile of GSK-269984A.

| Parameter | Intravenous (100 µg) | Oral (100 µg) | Reference |

| Cmax | 3.2 ng/mL | 1.8 ng/mL | |

| AUC(0,∞) | 10.2 ng·h/mL | 9.8 ng·h/mL | |

| Clearance (CL) | 9.8 L/h | - | |

| Volume of Distribution (Vss) | 62.8 L | - | |

| Terminal Half-life (t1/2) | 8.2 h | - | |

| Absolute Oral Bioavailability | - | 95% |

EP1 Receptor Signaling Pathway

The EP1 receptor is a Gq-protein coupled receptor. Upon binding of its endogenous ligand, PGE2, the receptor undergoes a conformational change that activates the associated heterotrimeric Gq protein. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The resulting increase in intracellular calcium concentration activates various downstream signaling cascades, leading to physiological responses such as smooth muscle contraction and neuronal sensitization. This compound, as a competitive antagonist, blocks the binding of PGE2 to the EP1 receptor, thereby inhibiting this signaling cascade.

Experimental Protocols

The following sections describe generalized experimental protocols for the characterization of EP1 receptor antagonists like this compound. These are representative methodologies and may require optimization for specific experimental conditions.

Radioligand Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity (Ki or IC50) of a test compound for the EP1 receptor.

Materials:

-

CHO cells stably expressing the human EP1 receptor

-

Cell culture medium and reagents

-

Membrane preparation buffer (e.g., Tris-HCl with MgCl2)

-

[3H]-PGE2 (radiolabeled ligand)

-

Unlabeled PGE2 (for non-specific binding determination)

-

Test compound (e.g., this compound)

-

Scintillation cocktail and vials

-

Scintillation counter

-

Glass fiber filters

Procedure:

-

Membrane Preparation: Culture EP1-expressing CHO cells to confluency. Harvest the cells, lyse them, and isolate the cell membranes by centrifugation. Resuspend the membrane pellet in a suitable buffer.

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of [3H]-PGE2, and varying concentrations of the test compound. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled PGE2).

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a defined period to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay (Functional Antagonism)

This assay measures the ability of a test compound to inhibit the functional response (calcium release) induced by an agonist (PGE2).

Materials:

-

CHO cells stably expressing the human EP1 receptor

-

Cell culture medium and reagents

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

-

PGE2 (agonist)

-

Test compound (e.g., this compound)

-

Fluorescence plate reader with an injection system

Procedure:

-

Cell Plating: Seed the EP1-expressing CHO cells into a 96-well black-walled, clear-bottom plate and culture overnight.

-

Dye Loading: Wash the cells with assay buffer and then incubate them with a calcium-sensitive fluorescent dye in the dark for a specified time (e.g., 30-60 minutes) at 37°C.

-

Washing: Gently wash the cells with assay buffer to remove excess dye.

-

Compound Incubation: Add varying concentrations of the test compound to the wells and incubate for a short period.

-

Fluorescence Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence, then inject a fixed concentration of PGE2 into the wells and immediately record the change in fluorescence over time.

-

Data Analysis: Determine the peak fluorescence response for each well. Plot the response against the logarithm of the test compound concentration to determine the IC50 for the inhibition of the PGE2-induced calcium signal. For Schild analysis, a range of agonist concentrations are tested in the presence of fixed antagonist concentrations.

Synthesis

A manufacturing route for this compound has been developed, with a preferred route utilizing a phenolic aldol reaction as a key step. This optimized route reportedly delivers the final compound in three stages with a 46% overall yield from readily available starting materials. Due to the proprietary nature of pharmaceutical manufacturing processes, a detailed, step-by-step experimental protocol for the synthesis is not publicly available in the referenced literature.

Conclusion

This compound is a well-characterized, potent, and selective competitive antagonist of the EP1 receptor. Its ability to block the PGE2-induced Gq-mediated signaling cascade makes it a valuable tool for research into the physiological and pathological roles of the EP1 receptor, particularly in the context of inflammation and pain. The data and protocols presented in this guide provide a solid foundation for scientists and researchers working with this compound and in the broader field of prostanoid receptor pharmacology.

References

Investigating Prostaglandin E2 Signaling with GSK-269984B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin E2 (PGE2) is a critical lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, pain, and cancer. Its diverse effects are mediated through four distinct G protein-coupled receptors: EP1, EP2, EP3, and EP4. Understanding the specific contributions of each receptor subtype is paramount for the development of targeted therapeutics. This technical guide focuses on the use of GSK-269984B, a potent and selective antagonist of the EP1 receptor, as a tool to investigate PGE2 signaling pathways. Due to the limited publicly available data specifically for this compound, this guide will leverage information from its closely related and well-characterized counterpart, GSK-269984A, to provide a comprehensive overview of its application in elucidating the role of EP1 in cellular and systemic responses to PGE2. This document will detail the core principles of PGE2 signaling, provide quantitative data for EP1 antagonism, and present detailed experimental protocols for in vitro and in vivo studies.

Introduction to Prostaglandin E2 and the EP1 Receptor

Prostaglandin E2 is synthesized from arachidonic acid by the action of cyclooxygenase (COX) enzymes and terminal prostaglandin E synthases. It exerts its biological functions by binding to its cognate receptors, thereby initiating a cascade of intracellular signaling events. The EP1 receptor is coupled to the Gq family of G proteins. Upon activation by PGE2, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade is implicated in processes such as smooth muscle contraction, neurotransmission, and inflammatory responses.

Signaling Pathway of PGE2 via the EP1 Receptor

Caption: PGE2 signaling cascade through the EP1 receptor.

Quantitative Data for EP1 Receptor Antagonism

The following tables summarize the in vitro and in vivo pharmacological data for the EP1 receptor antagonist GSK-269984A, which serves as a proxy for this compound.

Table 1: In Vitro Activity of GSK-269984A

| Parameter | Species | Assay System | Value | Reference |

| pIC₅₀ | Human | [³H]-PGE₂ competitive binding in CHO cells | 7.9 | [1] |

| pA₂ | Human | Schild analysis in CHO cells | 8.1 ± 0.3 | [1] |

pIC₅₀: The negative logarithm of the half maximal inhibitory concentration. A higher value indicates greater potency. pA₂: A measure of the affinity of a competitive antagonist for its receptor. It is the negative logarithm of the molar concentration of antagonist that produces a two-fold shift in the agonist dose-response curve.

Table 2: In Vivo Efficacy of GSK-269984A in a Rat Model of Inflammatory Pain

| Parameter | Dosing | Outcome | Value | Reference |

| ED₅₀ | Oral (p.o.) | Reversal of thermal hyperalgesia | 2.6 mg/kg | [1] |

ED₅₀: The dose of a drug that produces 50% of its maximum response or effect.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to characterize the activity of an EP1 receptor antagonist like this compound.

In Vitro Characterization: [³H]-PGE₂ Competitive Radioligand Binding Assay

This assay determines the binding affinity of a test compound (e.g., this compound) to the EP1 receptor by measuring its ability to compete with a radiolabeled ligand ([³H]-PGE₂) for binding to membranes prepared from cells overexpressing the human EP1 receptor.

Experimental Workflow: Competitive Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol:

-

Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing the human EP1 receptor.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer and determine protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add the following components in order:

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Varying concentrations of this compound (or vehicle for total binding).

-

A fixed concentration of [³H]-PGE₂ (typically at its Kd value).

-

Cell membranes (e.g., 20-50 µg of protein per well).

-

-

For non-specific binding, add a high concentration of unlabeled PGE₂.

-

Incubate the plate at room temperature for a defined period (e.g., 90 minutes) to reach equilibrium.

-

-

Filtration and Quantification:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Evaluation: Rat Model of Inflammatory Pain

This protocol describes the use of an EP1 antagonist to assess its analgesic effects in a preclinical model of inflammatory pain induced by Complete Freund's Adjuvant (CFA).

Experimental Workflow: In Vivo Pain Model

Caption: Workflow for an in vivo inflammatory pain model.

Detailed Protocol:

-

Animals:

-

Use adult male Sprague-Dawley or Wistar rats.

-

Acclimate the animals to the testing environment and equipment for several days before the experiment.

-

-

Induction of Inflammation:

-

Briefly anesthetize the animals (e.g., with isoflurane).

-

Inject a small volume (e.g., 100 µL) of Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw. The contralateral paw can serve as a control.

-

-

Assessment of Hyperalgesia:

-

Measure baseline nociceptive thresholds before CFA injection. A common method is the Hargreaves test, which measures the latency to withdraw the paw from a radiant heat source.

-

At a set time after CFA injection (e.g., 24 hours), re-measure the withdrawal latency to confirm the development of thermal hyperalgesia (a significant decrease in withdrawal latency).

-

-

Drug Administration:

-

Prepare a formulation of this compound suitable for oral administration (e.g., suspension in a vehicle like 0.5% methylcellulose).

-

Administer different doses of this compound or vehicle to separate groups of animals via oral gavage.

-

-

Post-Treatment Assessment:

-

At various time points after drug administration (e.g., 1, 2, 4, and 6 hours), measure the paw withdrawal latency again.

-

An increase in withdrawal latency in the drug-treated groups compared to the vehicle-treated group indicates an analgesic effect.

-

-

Data Analysis:

-

Calculate the percentage reversal of hyperalgesia for each animal at each time point.

-

Plot the dose-response data and use non-linear regression to determine the ED₅₀.

-

Conclusion

This compound, as a potent and selective EP1 receptor antagonist, represents a valuable pharmacological tool for dissecting the specific roles of the PGE2-EP1 signaling axis in various biological processes. The experimental protocols detailed in this guide provide a framework for researchers to characterize the in vitro and in vivo properties of this and similar compounds. By selectively blocking the EP1 receptor, scientists can gain crucial insights into its contribution to health and disease, paving the way for the development of novel therapeutics targeting this pathway. Further research is warranted to fully elucidate the specific pharmacological profile of this compound.

References

Preclinical Profile of GSK269962A: A Potent Rho-Kinase Inhibitor with Anti-Inflammatory Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research on GSK269962A, a potent and selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor. This document details the compound's mechanism of action, summarizes its in vitro and in vivo activities in the context of inflammatory diseases, provides detailed experimental protocols, and visualizes key signaling pathways and experimental workflows.

Core Compound Properties and Mechanism of Action

GSK269962A is a small molecule inhibitor that targets the ATP-binding site of ROCK1 and ROCK2, key downstream effectors of the small GTPase RhoA. The RhoA/ROCK signaling pathway is a critical regulator of cellular processes implicated in inflammation, including cytoskeletal organization, cell adhesion and motility, and smooth muscle contraction. By inhibiting ROCK, GSK269962A disrupts these processes, leading to its anti-inflammatory and vasodilatory effects.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of GSK269962A.

Table 1: In Vitro Inhibitory Activity of GSK269962A

| Target | Assay Type | IC50 Value | Reference |

| Recombinant Human ROCK1 | Kinase Assay | 1.6 nM | [1][2][3] |

| Recombinant Human ROCK2 | Kinase Assay | 4 nM | [2][3] |

| Preconstricted Rat Aorta | Vasorelaxation Assay | 35 nM | [1][3] |

Table 2: In Vitro Anti-Inflammatory Activity of GSK269962A

| Cell Model | Stimulant | Cytokines Inhibited | Quantitative Data | Reference |

| Lipopolysaccharide (LPS)-stimulated monocytes | LPS | Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α) | Specific percentage of inhibition not detailed in the provided search results. | [1] |

Signaling Pathway

The diagram below illustrates the canonical RhoA/ROCK signaling pathway and the point of inhibition by GSK269962A, leading to downstream anti-inflammatory effects.

Caption: Inhibition of the RhoA/ROCK signaling pathway by GSK269962A.

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of GSK269962A against ROCK1 and ROCK2.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human ROCK1 and ROCK2 enzymes and a suitable peptide substrate are prepared in a kinase assay buffer.

-

Compound Dilution: GSK269962A is serially diluted to a range of concentrations.

-

Reaction Initiation: The kinase reaction is initiated by adding ATP to a mixture of the enzyme, substrate, and GSK269962A.

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration.

-

Detection: Kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be achieved using various methods, such as radiometric assays (incorporation of ³²P-ATP) or non-radiometric luminescence-based assays.

-

Data Analysis: The percentage of inhibition for each concentration of GSK269962A is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

LPS-Stimulated Monocyte Cytokine Release Assay

Objective: To evaluate the effect of GSK269962A on the production of pro-inflammatory cytokines by monocytes.

Methodology:

-

Cell Culture: Primary human monocytes or a monocytic cell line (e.g., THP-1) are cultured in appropriate media.

-

Compound Pre-treatment: Cells are pre-incubated with various concentrations of GSK269962A for a specified time (e.g., 30 minutes).

-

LPS Stimulation: Lipopolysaccharide (LPS) is added to the cell cultures to induce an inflammatory response.

-

Incubation: The cells are incubated for a period sufficient to allow for cytokine production and secretion (e.g., 4-24 hours).

-

Supernatant Collection: The cell culture supernatant is collected.

-

Cytokine Quantification: The concentrations of IL-6 and TNF-α in the supernatant are measured using a quantitative method such as an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: The inhibition of cytokine production by GSK269962A is calculated relative to LPS-stimulated cells without the inhibitor.

Caption: Experimental workflow for the LPS-stimulated monocyte assay.

In Vivo Models

While specific preclinical studies of GSK269962A in inflammatory disease models were not extensively detailed in the initial search results, its potent ROCK inhibition and in vitro anti-inflammatory activity suggest its potential therapeutic utility in such conditions. The established effects on blood pressure in spontaneously hypertensive rats demonstrate its in vivo bioavailability and activity.[1] Further in vivo studies would likely involve models such as:

-

Collagen-Induced Arthritis (CIA) in rodents: To assess the effects on joint inflammation, cartilage destruction, and bone erosion.

-

LPS-induced systemic inflammation in mice: To evaluate the in vivo impact on cytokine storms and systemic inflammatory responses.

-

Dextran Sulfate Sodium (DSS)-induced colitis in mice: To investigate its potential in treating inflammatory bowel disease.

Conclusion

GSK269962A is a highly potent and selective ROCK inhibitor with demonstrated in vitro anti-inflammatory properties, specifically the inhibition of key pro-inflammatory cytokines IL-6 and TNF-α. Its mechanism of action through the RhoA/ROCK pathway is well-established. The provided data and protocols offer a solid foundation for further preclinical investigation into the therapeutic potential of GSK269962A in a range of inflammatory diseases. Further studies in relevant in vivo models of inflammation are warranted to fully elucidate its efficacy.

References

GSK-269984B: A Technical Guide for Studying EP1 Receptor Function

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of GSK-269984B, a potent and selective antagonist of the Prostaglandin E2 receptor subtype 1 (EP1). This document details its mechanism of action, key quantitative data, and experimental protocols for its use as a research tool in studying EP1 receptor function, particularly in the context of inflammatory pain.

Introduction to this compound and the EP1 Receptor

The EP1 receptor is a G-protein coupled receptor (GPCR) that is activated by prostaglandin E2 (PGE2), a key mediator of inflammation and pain.[1] Upon activation, the EP1 receptor couples to the Gq alpha subunit, initiating a signaling cascade that results in increased intracellular calcium levels and subsequent cellular responses. Due to its role in nociception, the EP1 receptor is a significant target for the development of novel analgesics.

This compound is the prodrug of GSK269984A, a potent and selective competitive antagonist of the human EP1 receptor.[1] GSK269984A has demonstrated efficacy in preclinical models of inflammatory pain, making this compound a valuable tool for investigating the physiological and pathological roles of the EP1 receptor.

Mechanism of Action and Signaling Pathway

GSK269984A, the active form of this compound, acts as a competitive antagonist at the EP1 receptor. This means it binds to the receptor at the same site as the endogenous ligand PGE2, but does not activate it, thereby blocking the downstream signaling cascade.

The canonical signaling pathway of the EP1 receptor is initiated by the binding of PGE2, which leads to the activation of the Gq protein. The activated Gαq subunit then stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration activates various downstream effectors, such as protein kinase C (PKC), leading to the cellular responses associated with EP1 activation, including neuronal sensitization and pain signaling.

Signaling Pathway Diagram

References

In Vivo Efficacy of EP1 Receptor Antagonists in Pain Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo efficacy of Prostaglandin E2 receptor subtype 1 (EP1) antagonists in various preclinical pain models. The document summarizes quantitative data from key studies, presents detailed experimental protocols, and visualizes critical signaling pathways and workflows to support researchers and professionals in the field of pain drug discovery and development.

Introduction: The EP1 Receptor as a Target for Analgesia

Prostaglandin E2 (PGE2) is a key inflammatory mediator that plays a crucial role in the sensitization of nociceptive pathways, leading to hyperalgesia and allodynia. PGE2 exerts its effects through four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. The EP1 receptor, in particular, has emerged as a promising therapeutic target for the development of novel analgesics. Activation of the EP1 receptor, which couples to the Gq alpha subunit of G-proteins, leads to an increase in intracellular calcium levels, a key mechanism in neuronal sensitization.[1][2][3] Unlike non-steroidal anti-inflammatory drugs (NSAIDs) that broadly inhibit prostaglandin synthesis, EP1 receptor antagonists offer the potential for a more targeted approach with an improved side-effect profile.[4][5]

This guide focuses on the in vivo evidence supporting the analgesic efficacy of EP1 receptor antagonists across a range of pain models, including inflammatory, neuropathic, and visceral pain.

EP1 Receptor Signaling Pathway

The binding of PGE2 to the EP1 receptor initiates a signaling cascade that contributes to neuronal hyperexcitability and pain perception. The pathway is initiated by the activation of a Gq protein, leading to the stimulation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ levels, along with DAG, activate Protein Kinase C (PKC), which in turn phosphorylates various downstream targets, including ion channels and other receptors involved in nociceptive signaling. This cascade ultimately leads to the sensitization of sensory neurons.[1][2][3]

In Vivo Efficacy Data of EP1 Receptor Antagonists